An In-Depth Technical Guide to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS 117568-27-1): A Key Intermediate in Isoquinoline Alkaloid Synthesis
An In-Depth Technical Guide to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS 117568-27-1): A Key Intermediate in Isoquinoline Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a pivotal intermediate in the synthesis of isoquinoline alkaloids, most notably the vasodilator papaverine. This document delves into the chemical properties, a proposed synthetic pathway, and its critical role in the construction of the isoquinoline core. Detailed discussions on the subsequent chemical transformations, safety protocols, and analytical characterization are included to support researchers in its effective and safe utilization.
Introduction: The Strategic Importance of a Versatile Building Block
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, with CAS number 117568-27-1, is a specialized organic molecule that serves as a crucial building block in multi-step organic syntheses.[1] Its structure, featuring a nitrophenylacetonitrile core with two benzyloxy protecting groups, is strategically designed for the construction of complex heterocyclic systems. The electron-withdrawing nitro group and the reactive nitrile functionality, combined with the readily cleavable benzyl ether protecting groups, make this compound a valuable precursor for pharmacologically active molecules.
The primary application of this intermediate lies in the synthesis of papaverine, a benzylisoquinoline alkaloid found in the opium poppy.[2] Papaverine is a potent vasodilator and smooth muscle relaxant, and its synthesis has been a subject of interest for over a century.[3] This guide will explore the chemistry of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, providing insights into its synthesis and its transformation into the core structure of papaverine.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 117568-27-1 | [4] |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [4] |
| Molecular Weight | 374.4 g/mol | [4] |
| IUPAC Name | 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile | [4] |
| Appearance | Likely a solid powder | [5] |
| Purity | Typically offered at ≥95% | [5] |
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¹H NMR: The spectrum would be expected to show singlets for the two benzylic CH₂ groups, aromatic protons of the benzyl groups, and the protons on the substituted phenyl ring, as well as a singlet for the CH₂CN group.
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¹³C NMR: The spectrum would display signals for the nitrile carbon, the aromatic carbons, and the benzylic carbons.
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IR Spectroscopy: Characteristic peaks would be observed for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1520 and 1350 cm⁻¹), and C-O ether linkages.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 374.1267, corresponding to the exact mass of the compound.
Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: A Proposed Pathway
A detailed experimental protocol for the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is not explicitly available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations, starting from the commercially available 3,4-dibenzyloxybenzaldehyde.
The proposed synthesis involves a two-step process: nitration of the benzaldehyde followed by conversion to the phenylacetonitrile.
Figure 1: Proposed two-step synthesis of the target compound.
Step 1: Nitration of 3,4-Dibenzyloxybenzaldehyde
The first step involves the electrophilic aromatic substitution (nitration) of 3,4-dibenzyloxybenzaldehyde. The benzyloxy groups are ortho-, para-directing, and the position ortho to one benzyloxy group and meta to the other is sterically hindered. Therefore, nitration is expected to occur at the 2- or 6-position. The 2-position is favored due to less steric hindrance.
Experimental Protocol (Proposed):
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Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0 °C.
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Slowly add a solution of 3,4-dibenzyloxybenzaldehyde in a suitable solvent (e.g., dichloromethane) to the nitrating mixture, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
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Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 4,5-bis(benzyloxy)-2-nitrobenzaldehyde.
Step 2: Conversion to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile
The conversion of the aldehyde to the acetonitrile can be achieved via the formation of an oxime followed by dehydration. This is a classic and reliable method for this transformation.
Experimental Protocol (Proposed, adapted from a similar synthesis[6]):
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Oxime Formation: Dissolve 4,5-bis(benzyloxy)-2-nitrobenzaldehyde in a suitable solvent like ethanol. Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) and stir at room temperature until the aldehyde is consumed (monitored by TLC). The product, 4,5-bis(benzyloxy)-2-nitrobenzaldoxime, can be isolated by precipitation or extraction.
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Dehydration: Heat the obtained oxime with a dehydrating agent such as acetic anhydride. The reaction is typically exothermic. After the initial reaction subsides, a short period of heating may be required to drive the reaction to completion. The product, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, can be isolated by pouring the reaction mixture into water, which precipitates the product. The crude product can then be collected by filtration and purified by recrystallization.
Application in the Synthesis of Papaverine
The primary utility of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is as a key intermediate in the total synthesis of papaverine. The synthesis proceeds through the reduction of the nitro group to an amine, followed by a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, and subsequent aromatization.
Figure 2: Key transformations from the target compound to papaverine.
Step 1: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation. This step yields 2-amino-4,5-bis(benzyloxy)phenylacetonitrile.
Step 2: Amide Formation
The resulting amine is then acylated with a suitable partner, typically homoveratroyl chloride (3,4-dimethoxyphenylacetyl chloride), to form the corresponding amide.
Step 3: Bischler-Napieralski Cyclization and Debenzylation
This is the key ring-forming step. The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), which promotes an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline ring.[7][8] The benzyloxy protecting groups are typically cleaved under the reaction conditions or in a subsequent step to reveal the free hydroxyl groups, which are then methylated to give the dimethoxy substitution pattern of papaverine.
Step 4: Dehydrogenation
The final step is the dehydrogenation of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline ring system of papaverine. This is often achieved by heating with a catalyst such as palladium on carbon.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is not widely available, the safety precautions can be inferred from its structural components: a nitrophenyl group and a nitrile. Both of these functional groups warrant careful handling.
Potential Hazards:
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Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.[9] Nitroaromatic compounds can also be toxic.
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Irritation: The compound may cause skin and eye irritation.[9]
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Environmental Hazard: The compound is classified as hazardous to the aquatic environment with long-lasting effects.[4]
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a strategically important intermediate in synthetic organic chemistry, particularly in the construction of isoquinoline alkaloids like papaverine. Its synthesis, although not explicitly detailed in the literature, can be reliably achieved through a proposed multi-step sequence. A thorough understanding of its chemical properties, handling precautions, and its role in subsequent transformations is crucial for its successful application in research and development. This guide provides a foundational understanding to aid researchers in the safe and effective use of this versatile building block.
References
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PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved January 12, 2026, from [Link]
- Rao, M. V. B., et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(5), 7-13.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Retrieved January 12, 2026, from [Link]
- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34.
- Luo, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1220-1228.
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PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved January 12, 2026, from [Link]
- Green Synthesis of Papaverine one of Opium Alkaloids in Water. (2021). Inorganic Chemistry Research.
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PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 12, 2026, from [Link]
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